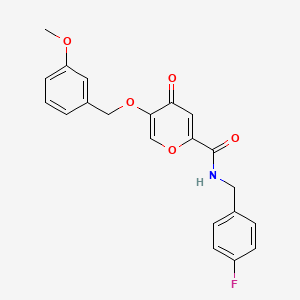

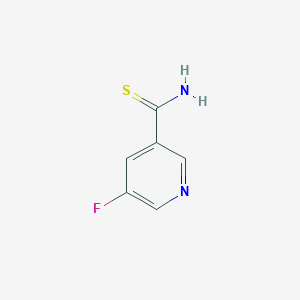

![molecular formula C20H23N5O2S2 B2492482 N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1219153-16-8](/img/structure/B2492482.png)

N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The scientific interest in thiazolo[4,5-d]pyrimidin-7-yl derivatives, such as the one you've mentioned, largely stems from their potential in various biological activities and chemical properties. The structural complexity and potential functionality of these compounds make them a significant area of study in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, starting from basic pyridine derivatives, followed by the introduction of thiazolo and pyrimidinyl moieties through cycloaddition, nucleophilic substitution, or condensation reactions. The use of catalysts like piperidine suggests the importance of optimizing reaction conditions for better yields and specific product formation.

Molecular Structure Analysis

Molecular structure analysis of these compounds typically relies on analytical and spectral data, including NMR, IR, and mass spectrometry, sometimes complemented by single-crystal X-ray diffraction. Such studies reveal the arrangement of the thiazolo and pyrimidinyl groups and their electronic and steric effects on the compound's overall properties.

Chemical Reactions and Properties

Chemical reactions involving these compounds can include further functionalization of the core structure, such as arylation or alkylation. Their reactivity might also involve the formation of novel heterocyclic systems when reacted with suitable electrophiles or nucleophiles, showcasing a wide range of chemical versatility.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure, specifically the substitution pattern on the thiazolo[4,5-d]pyrimidin-7-yl core.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability, are shaped by the electronic nature of the thiazolo and pyrimidinyl rings. These properties are essential for designing compounds with desired biological or chemical functionalities.

Synthesis and structural analysis of thiazolo[4,5-d]pyrimidin-7-yl derivatives and their chemical properties are extensively studied in the context of medicinal chemistry and heterocyclic compound synthesis (Shams et al., 2010).

The use of N-aryl-2-chloroacetamides for the synthesis of fused thiazolo[3,2-a]pyrimidinones highlights the role of doubly electrophilic building blocks in creating complex heterocyclic structures (Janardhan et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis of Novel Heterocyclic Compounds : Research has led to the development of novel heterocyclic compounds derived from similar structures, aiming to explore their anti-inflammatory and analgesic activities. These compounds have shown potential as cyclooxygenase inhibitors, with some displaying significant selectivity and efficacy in analgesic and anti-inflammatory activities compared to standard drugs (Abu‐Hashem et al., 2020).

Antimicrobial and Insecticidal Properties : Investigations into the insecticidal assessment of derivatives against pests like the cotton leafworm have been conducted, underscoring the potential agricultural applications of these compounds (Fadda et al., 2017).

Antitumor and Anticancer Activity

Antitumor Activity of Derivatives : Research has highlighted the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from related structures, some of which exhibited promising inhibitory effects on different cancer cell lines, comparable to known anticancer drugs (Albratty et al., 2017).

Synthesis and Cytotoxic Activity : A study on novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives designed and synthesized based on virtual screening indicated that these compounds showed potential as inhibitors against cancer cell lines, demonstrating the therapeutic potential of such derivatives in oncology (Ding et al., 2012).

Antioxidant and Antimicrobial Applications

Antioxidant and Antimicrobial Activities : Novel synthesis techniques have enabled the creation of compounds with potential antioxidant and antimicrobial activities, offering avenues for the development of new therapeutic agents with these properties (Youssef & Amin, 2012).

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S2/c1-2-27-15-9-5-4-8-14(15)23-16(26)12-28-19-17-18(21-13-22-19)24-20(29-17)25-10-6-3-7-11-25/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWDWBXBYHBNMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2492402.png)

![6-[(4-Fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2492403.png)

![1-{1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2492407.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2492408.png)

![N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2492409.png)

![5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2492417.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2492420.png)

![6-(indoline-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2492421.png)